Product packaging for Dimethyl(pyridin-3-yl)phosphine oxide(Cat. No.:CAS No. 2361635-46-1)

Dimethyl(pyridin-3-yl)phosphine oxide

Cat. No.: B2741639
CAS No.: 2361635-46-1
M. Wt: 155.137
InChI Key: IQLPKQGTJZEENJ-UHFFFAOYSA-N
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Description

Dimethyl(pyridin-3-yl)phosphine oxide is a chemical compound of interest in various research fields. It belongs to the class of phosphine oxides, characterized by a phosphoryl group (P=O) bonded to organic substituents. Its molecular formula is C~7~H~10~NOP. This compound is closely related to other documented phosphine oxides, such as (5-(Hydroxymethyl)pyridin-3-yl)dimethylphosphine oxide and diphenyl(pyridin-2-yl)phosphine oxide , which share similar core structures. The primary application of this compound is as a versatile building block and intermediate in organic synthesis and medicinal chemistry. The presence of both the phosphine oxide group and the pyridinyl ring makes it a valuable precursor for constructing more complex molecules, particularly in the development of ligands for catalysis and pharmaceutical candidates. Phosphine oxides can serve as key intermediates in the synthesis of tertiary phosphines . The compound must be handled with care. Related phosphine oxides carry safety warnings, indicating potential hazards such as skin and eye irritation or toxicity if ingested . Researchers should consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10NOP B2741639 Dimethyl(pyridin-3-yl)phosphine oxide CAS No. 2361635-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dimethylphosphorylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLPKQGTJZEENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic Applications of Dimethyl Pyridin 3 Yl Phosphine Oxide and Its Complexes

Use as a Ligand in Catalysis

Pyridylphosphines, the reduced form of pyridylphosphine oxides, are a widely used class of P,N-hybrid ligands in coordination chemistry and catalysis. researchgate.net While the phosphine (B1218219) oxide itself is generally a poor ligand compared to the corresponding phosphine, it can serve as a stable precursor. rsc.orgacs.org The phosphine oxide can be reduced to the corresponding phosphine (a P(III) species), which is a highly effective ligand for transition metals used in catalysis. acs.org Phosphine oxides can also be anchored to supports like carbon nanotubes to create heterogeneous catalysts for reactions such as the Heck reaction. mdpi.com

Role in Materials Science

The incorporation of phosphine oxide moieties into polymer backbones is a strategy for creating advanced materials with desirable properties. Polymers containing phosphine oxide groups often exhibit improved thermal oxidative stability, solubility in organic solvents, and adhesion. nih.gov Specifically, polymers containing both phosphine oxide and pyridinium (B92312) salt structures have been synthesized and shown to possess high glass transition temperatures and excellent fire-retardant properties. nih.govresearchgate.net These characteristics make them promising candidates for applications as coatings, structural components for vehicles and electronics, and fire-resistant fabrics. researchgate.net

P Nmr Chemical Shifts and Coupling Constants As Structural Probes

Building Block in Drug Discovery

Dimethyl(pyridin-3-yl)phosphine oxide serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry. The incorporation of the dimethylphosphine (B1204785) oxide moiety can significantly alter the physicochemical properties of a parent molecule. It is known to increase polarity, which can lead to improved aqueous solubility and metabolic stability, key parameters in the development of viable drug candidates. bldpharm.com

Role in Kinase Inhibitor Design

The ability of the phosphine (B1218219) oxide group to act as a strong hydrogen bond acceptor makes it particularly useful in the design of kinase inhibitors. bldpharm.com Many kinase inhibitors target the ATP-binding site, which contains a "hinge" region rich in hydrogen bond donors. A prime example is the FDA-approved drug Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. bldpharm.com Brigatinib contains a dimethylphosphine oxide group that forms a crucial hydrogen bond with the kinase hinge, contributing to its high potency and selectivity. bldpharm.com The introduction of this group was a key step in optimizing the drug's properties. enamine.net

Role in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Phosphine oxide derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs). They can function as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The P=O group provides strong electron-withdrawing properties, which facilitates electron injection and transport. Furthermore, phosphine oxide-based materials often exhibit high thermal stability, which is crucial for the longevity and performance of OLED devices.

Polymer Chemistry

Phosphine oxides have also been incorporated into polymer structures. They can be used as catalysts or as ligands in coordination chemistry for polymerization reactions. alfa-chemical.com Additionally, polymers containing phosphine oxide moieties in their backbone or side chains can exhibit unique properties, such as improved thermal stability or specific metal-binding capabilities. alfa-chemical.com

Multinuclear NMR for Complex Characterization

In coordination chemistry, multinuclear NMR provides a more complete picture of the complex's structure and the nature of the metal-ligand interactions. For lanthanide complexes, ³¹P NMR is instrumental in studying the coordination environment. The paramagnetic shifts observed in the ³¹P NMR spectra of cerium and terbium complexes with phosphine oxide ligands, for instance, can indicate the degree of ligand dissociation in solution. staffs.ac.uk Variable temperature ³¹P NMR studies can further reveal dynamic processes, such as the rapid exchange between inequivalent phosphorus environments in a complex, which may resolve into distinct signals at lower temperatures. staffs.ac.uk Beyond phosphorus, ¹⁹F and ¹³C NMR can also provide valuable information about the electronic and structural changes upon complexation. staffs.ac.uk For example, in gold(III) complexes, ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy are used to confirm the presence and coordination of the phosphine oxide moiety, with characteristic ³¹P NMR signals appearing between approximately 21.7 and 27.0 ppm. cityu.edu.hk

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled detail about the molecular structure of dimethyl(pyridin-3-yl)phosphine oxide and its derivatives.

Analysis of Bond Lengths, Angles, and Conformations

X-ray crystallography provides exact measurements of bond lengths and angles, which are fundamental to understanding the molecule's geometry. For example, in related phosphine oxide structures, the P=O bond length is a key parameter that can be precisely determined. rsc.org The geometry around the phosphorus atom in phosphine oxides is typically tetrahedral. rsc.org The conformation of the molecule, including the relative orientation of the dimethylphosphinoyl group and the pyridine (B92270) ring, can be unambiguously established. In the solid state, the structure of tris[2-(4-pyridyl)ethyl]phosphine oxide has been determined, providing a complete conformational picture. mdpi.com

Elucidation of Intermolecular Interactions in the Solid State

Beyond the individual molecule, X-ray crystallography reveals how molecules pack in the crystal lattice and the nature of the intermolecular forces that govern this arrangement. These interactions can include hydrogen bonds and other non-covalent contacts. The analysis of crystal structures can help in understanding supramolecular assemblies and the role of intermolecular interactions in determining the material's properties. researchmap.jp

Infrared (IR) Spectroscopy in Functional Group and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding, in molecules like this compound. The P=O stretching vibration is a prominent and informative band in the IR spectrum of phosphine oxides. The frequency of this vibration is sensitive to the electronic environment and can shift upon coordination to a metal or participation in hydrogen bonding. mdpi.comrsc.org For instance, the formation of a hydrogen bond (P=O···H) typically leads to a decrease in the P=O stretching frequency. rsc.orgresearchgate.net

In gold(III) complexes containing a phosphine oxide moiety, the presence of this group is confirmed by characteristic IR stretches observed around 1118–1124 cm⁻¹. cityu.edu.hk The interaction of the phosphine oxide with solvents can also be observed in the IR spectrum. For example, spectra of phosphine oxides in trichloromethane show a peak corresponding to the stretching vibrations of the bound C–H group of the solvent, indicating an interaction. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm its molecular mass. The fragmentation of related pyridine N-oxides under electron impact has been studied, revealing characteristic pathways such as the loss of an oxygen atom or a hydroxyl radical. researchgate.net While the specific fragmentation of this compound is not detailed in the provided context, general principles suggest that fragmentation would likely involve cleavage of the P-C bonds and fragmentation of the pyridine ring.

Luminescence Properties and their Modulation in Complexes

Phosphine oxides can serve as ligands in metal complexes, influencing their photophysical properties, including luminescence. The incorporation of a phosphine oxide moiety into a ligand can modulate the emission characteristics of the resulting metal complex. ub.edu For instance, a series of phosphine oxide-containing gold(III) complexes have been synthesized that exhibit tunable emission colors from sky-blue to near-infrared. cityu.edu.hk This tunability is achieved by altering the excited state character through changes in the auxiliary ligands. cityu.edu.hk

Functionalization and Derivatization of Dimethyl Pyridin 3 Yl Phosphine Oxide

Synthesis of Chiral Analogues and Stereogenic Centers

The development of chiral analogues of Dimethyl(pyridin-3-yl)phosphine oxide hinges on the creation of a stereogenic phosphorus center, leading to P-chiral phosphine (B1218219) oxides. These compounds are highly valuable as chiral ligands in asymmetric catalysis and as building blocks for other complex chiral molecules. nsf.govthieme-connect.com The configurational stability of P-stereogenic secondary phosphine oxides (SPOs) makes them suitable targets for asymmetric synthesis. nsf.gov Methodologies for achieving enantiopure or enantioenriched P-chiral phosphine oxides are diverse, generally falling into categories such as classical resolution, synthesis via chiral auxiliaries, and catalytic kinetic resolution. nsf.govthieme-connect.com

Classical and Kinetic Resolution: Racemic mixtures of phosphine oxides can be separated using classical resolution techniques or through HPLC on a chiral support. nsf.gov A more dynamic approach is kinetic resolution, where one enantiomer of a racemic secondary phosphine oxide reacts preferentially with a chiral reagent or catalyst. nsf.govnih.gov For instance, Le-Phos-catalyzed asymmetric allylation reactions with Morita–Baylis–Hillman carbonates have proven effective for the kinetic resolution of various secondary phosphine oxides, yielding enantioenriched secondary and tertiary P-chiral phosphine oxides. nih.gov

Chiral Auxiliaries: The most prevalent method involves the use of a recoverable and often inexpensive chiral auxiliary. nsf.gov This auxiliary group not only allows for the separation of the resulting diastereomers but can also control the stereochemical outcome of subsequent reactions that build the phosphine oxide. The auxiliary is later displaced by an organometallic reagent or removed via hydrolysis to yield the desired P-stereogenic SPO. nsf.gov

Catalytic Asymmetric Synthesis: Modern advancements have led to direct catalytic asymmetric methods for synthesizing P-chiral tertiary phosphine oxides (TPOs). Copper-catalyzed dynamic kinetic asymmetric C–P cross-coupling of SPOs with aryl iodides is a notable example. thieme-connect.com This process relies on the facile racemization of the SPO under reaction conditions, allowing a carefully selected chiral copper catalyst to produce the TPO product in high yield and enantioselectivity. thieme-connect.com Another powerful technique is the palladium-catalyzed domino Heck–Suzuki reaction, which can be used to synthesize P-chiral phosphine oxides that also contain an all-carbon quaternary stereogenic center. acs.org

Table 1: Methodologies for the Synthesis of P-Stereogenic Phosphine Oxides

Methodology Description Key Features
Kinetic Resolution Preferential reaction of one enantiomer from a racemic mixture with a chiral catalyst or reagent. nsf.govnih.gov Yields enantioenriched starting material and product; maximum theoretical yield for the product is 50%.
Chiral Auxiliaries A chiral group is temporarily attached to the phosphorus precursor to direct stereoselective reactions, followed by its removal. nsf.gov Stoichiometric use of chiral material; allows for diastereomeric separation; auxiliary is often recoverable.
Dynamic Kinetic Asymmetric C-P Coupling A racemic secondary phosphine oxide undergoes rapid in-situ racemization while a chiral catalyst selectively converts one enantiomer to the desired product. thieme-connect.com Can theoretically achieve 100% yield of a single enantiomer; requires a catalyst that is highly selective and a substrate that racemizes efficiently.
Asymmetric Domino Reactions A multi-step reaction sequence, such as a Heck–Suzuki reaction, catalyzed by a chiral metal complex to build complex cyclic phosphine oxides with high stereocontrol. acs.org Forms multiple bonds and stereocenters in a single operation; highly efficient for building molecular complexity.

Preparation of Multidentate Ligands and Polymer-Supported Variants

The this compound unit serves as a foundational building block for constructing more elaborate molecular structures, such as multidentate ligands and polymer-supported systems. The presence of both a coordinating pyridine (B92270) nitrogen atom and a hydrogen-bond accepting phosphine oxide group allows for diverse applications in coordination chemistry and materials science. rsc.orgacs.org

Multidentate Ligands: By strategically linking multiple pyridyl-phosphine oxide units, it is possible to synthesize a range of multidentate ligands with tunable steric and electronic properties. rsc.orgresearchgate.net These ligands can coordinate to metal centers through the nitrogen atoms of the pyridine rings and potentially the oxygen of the phosphine oxide group, creating stable chelate complexes. cardiff.ac.uk The synthetic approach often involves the functionalization of the pyridine ring or the creation of a backbone that holds several phosphine oxide moieties in a specific geometric arrangement. The resulting multidentate ligands are instrumental in forming dimeric metal arrangements and other complex coordination compounds. rsc.org

Polymer-Supported Variants: Incorporating the phosphine oxide moiety into polymer backbones leads to materials with enhanced thermal stability, fire retardancy, and specific mechanical properties. nih.govresearchgate.net The pyridyl and phosphine oxide groups can be integrated into the main chain or attached as pendant groups. For example, phosphine oxide-containing poly(pyridinium salt)s have been synthesized via polycondensation reactions, resulting in high-temperature tolerant and fire-retardant ionic polymers. nih.govresearchgate.net In another approach, "Click" polymerization has been used to create copolytriazoles containing both pyridinyl and phosphine oxide moieties, which show promise for applications such as proton exchange membranes. acs.org These polymers leverage the synergistic effects of both functional groups to improve durability and proton conduction pathways through hydrogen bonding. acs.org

Table 2: Examples of Advanced Structures Derived from Pyridyl-Phosphine Oxides

Structure Type Synthetic Strategy Key Characteristics Potential Applications
Multidentate Ligands Linking multiple pyridyl-phosphine units via a central scaffold. rsc.org Tunable electronic/steric properties; multiple coordination sites (N, O). Homogeneous catalysis, coordination polymers, sensor design.
Poly(pyridinium salt)s Polycondensation of phosphine oxide-containing diamines with bispyrylium salt monomers. nih.govresearchgate.net High thermal stability (Tg > 230 °C); excellent fire retardancy; good processability. Fire-resistant coatings, high-performance structural materials.
Semifluoro-Sulfonated Copolytriazoles "Click" polymerization of monomers containing pendant phosphine oxide and pyridinyl groups. acs.org High molecular weight; good solubility; forms stable films; facilitates proton conduction. Proton exchange membranes (PEMs) for fuel cells.

Incorporation into Supramolecular Structures and Molecular Shuttles

The unique electronic and structural characteristics of the phosphine oxide group make it an excellent functional moiety for the construction of mechanically interlocked molecules and other supramolecular assemblies. rsc.orgacs.org The P=O bond is a strong hydrogen bond acceptor, a property that has been exploited to create complex, dynamic molecular systems. rsc.orgnih.gov

Supramolecular Assemblies: The phosphine oxide group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, to drive the self-assembly of discrete supramolecular coordination complexes (SCCs). acs.orgnih.govacs.org For instance, phosphine oxides have been used as neutral O-donor ligands in the coordination-driven self-assembly of pseudorectangular SCCs with rhenium-based acceptors. acs.org They also serve as effective halogen-bond acceptors, interacting with donors like iodotriazoles to form stable dimeric structures in solution, a key principle for designing more complex supramolecular oligomers. acs.org

Molecular Shuttles: A significant application of the phosphine oxide group is its use as a recognition site or "station" in rotaxane-based molecular shuttles. rsc.orgrsc.org A rotaxane consists of a dumbbell-shaped molecule (thread) threaded through a macrocycle, where the macrocycle's position can be controlled by external stimuli. In several examples, a phosphine oxide unit is incorporated into the thread along with other stations like urea (B33335) and dibenzylammonium groups. rsc.orgnih.gov The macrocycle can be induced to move between these stations by changing conditions such as pH (acid/base addition) or anion concentration. rsc.orgrsc.org The phosphine oxide station is a key component in these multi-stable molecular machines, demonstrating its potential in the design of a new class of molecular shuttles and catalysts. rsc.orgresearchgate.netkisti.re.kr

Table 3: Role of Phosphine Oxide in Supramolecular Chemistry

Supramolecular System Interaction Type Function of Phosphine Oxide Controlling Stimuli
thieme-connect.comRotaxane Molecular Shuttle Hydrogen Bonding nih.gov Acts as a distinct recognition site ("station") for the macrocycle. rsc.orgrsc.org Acid/Base, Anions rsc.org
Supramolecular Dimer Halogen Bonding acs.org Serves as a strong halogen bond acceptor. Concentration
Supramolecular Coordination Complex (SCC) Metal-Ligand Coordination acs.org Functions as a neutral O-donor bridging ligand. acs.orgnih.gov Component Stoichiometry

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability

The synthesis of phosphorus-substituted pyridines has traditionally presented challenges. However, recent advancements in catalytic cross-coupling reactions have opened new, more efficient pathways to these molecules. A notable development is the palladium-catalyzed cross-coupling of halopyridines with secondary phosphine (B1218219) oxides, a method that has proven effective for producing 2-, 3-, and 4-dimethylphosphine-oxide-substituted pyridines. encyclopedia.pub

One particularly relevant method for the synthesis of Dimethyl(pyridin-3-yl)phosphine oxide involves the use of a Pd₂(dba)₃/Xantphos catalytic system. This system facilitates the reaction between 3-bromo or 3-iodopyridine (B74083) and dimethylphosphine (B1204785) oxide. encyclopedia.pub This approach is advantageous due to its generality, accommodating a range of electron-withdrawing and electron-donating substituents on the pyridine (B92270) ring, and typically results in good yields. encyclopedia.pub

Future research in this area is likely to focus on developing even more sustainable and selective synthetic methods. This includes the exploration of earth-abundant metal catalysts to replace palladium, the use of greener solvents, and the development of one-pot procedures to minimize waste and improve efficiency. Photocatalytic methods are also emerging as an environmentally friendly approach for the phosphorylation of pyridines. encyclopedia.pub

Catalyst SystemSubstratesProductYieldReference
Pd₂(dba)₃/Xantphos3-Halopyridine, Dimethylphosphine oxideThis compoundGood encyclopedia.pub

Exploration of New Catalytic Applications in Organic Transformations

While specific catalytic applications of this compound are not yet widely reported in the literature, the broader class of phosphine oxides is recognized for its potential in catalysis. Phosphine oxides can act as ligands for transition metals, influencing the outcome of catalytic reactions. The phosphoryl group (P=O) is a strong hydrogen bond acceptor, which can be exploited in catalyst design. enamine.net

The pyridine nitrogen in this compound adds another potential coordination site, making it a potential hemilabile ligand. Such ligands can reversibly bind to a metal center, creating a vacant coordination site during a catalytic cycle, which can enhance catalytic activity.

Future research will likely explore the use of this compound and its derivatives as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.net The electronic properties of the pyridine ring can be tuned by introducing different substituents, which in turn can modulate the catalytic activity of the corresponding metal complexes.

Integration into Smart Materials and Responsive Systems

The integration of phosphine oxides into functional materials is an area of growing interest. The high polarity of the P=O bond can impart desirable properties to polymers and other materials, such as improved thermal stability and flame retardancy. While the direct application of this compound in smart materials is yet to be explored, its structural features suggest potential.

The pyridine moiety offers a site for hydrogen bonding and potential for coordination with metal ions, which could be utilized in the design of self-healing materials or sensors. The phosphine oxide group can also be incorporated into polymer backbones or as pendant groups to modify the properties of the material.

Future work may involve the synthesis of polymers functionalized with this compound and the investigation of their properties for applications in areas such as optoelectronics, where phosphine oxides have been used in the development of Organic Light Emitting Diodes (OLEDs).

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and predicting the properties of molecules like this compound. DFT calculations can provide insights into bond lengths, bond angles, and electronic charge distribution, which are crucial for understanding the molecule's reactivity and potential applications. researchgate.netresearchgate.net

For instance, computational studies on related pyridinyl derivatives have been used to predict their nonlinear optical (NLO) properties, suggesting potential for use in photoelectric technologies. researchgate.net Similar studies on this compound could elucidate its electronic transitions and help in the design of new functional materials. researchgate.net

Future computational work could focus on modeling the interaction of this compound with metal catalysts to predict its efficacy as a ligand, or to simulate its incorporation into larger material systems to predict their bulk properties.

Computational MethodPredicted PropertiesPotential ApplicationsReference
DFTElectronic structure, NLO propertiesPhotoelectric technology researchgate.net
TD-DFTElectronic transitionsFunctional materials researchgate.net

"Closing the Phosphorus Cycle" and Sustainable Organophosphorus Chemistry

The concept of "closing the phosphorus cycle" is of critical importance for sustainable chemistry, as phosphorus is a finite resource. chemistryviews.org In many chemical reactions, such as the Wittig reaction, phosphine oxides are generated as byproducts. chemistryviews.org Developing efficient methods to reduce these phosphine oxides back to valuable phosphines is a key aspect of a circular phosphorus economy. chemistryviews.orgacs.org

While this compound is not a typical byproduct of a major industrial process, the principles of phosphorus recycling are still relevant. If this compound finds widespread use, developing methods for its recovery and regeneration will be essential for long-term sustainability. Research in this area is focused on developing mild and efficient reduction methods for phosphine oxides, often employing hydrosilanes as reducing agents. nih.gov

The future of sustainable organophosphorus chemistry will rely on the design of processes that use phosphorus efficiently and enable its recycling. The development of catalytic reactions that generate minimal phosphorus waste and the implementation of effective recycling strategies for phosphine oxides will be key to achieving this goal. chemistryviews.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dimethyl(pyridin-3-yl)phosphine oxide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via phosphorylation reactions, such as coupling pyridinyl derivatives with phosphorus precursors. For example, nucleophilic substitution using pyridin-3-yl lithium with dimethylphosphine chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous THF. Optimization involves controlling stoichiometry, reaction time (12–24 hours), and temperature (0°C to room temperature). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Key Tools : 31P NMR to confirm phosphorus coordination and GC-MS for purity assessment .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for structural refinement of single crystals .
  • Spectroscopy : 31P NMR to assess phosphorus environment (δ ~20–40 ppm for phosphine oxides); IR spectroscopy for P=O stretching (~1200 cm⁻¹).
  • Computational Analysis : Density Functional Theory (DFT) to correlate experimental data with electronic structure (e.g., HOMO-LUMO gaps) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How does the pyridinyl substituent influence the redox behavior of this compound in transition metal complexes?

  • Methodological Answer : The pyridinyl group enhances ligand rigidity and π-backbonding, altering redox potentials. Electrochemical studies (cyclic voltammetry) in acetonitrile with Ag/AgCl reference electrodes reveal shifts in metal-centered redox peaks. Compare with analogous phosphine oxides (e.g., triphenylphosphine oxide) to isolate substituent effects .

Q. What strategies exist for regenerating tertiary phosphines from phosphine oxide by-products in atom-efficient reactions?

  • Methodological Answer :

  • Reduction Methods : Use silanes (e.g., PhSiH3) or H2 with Pd/C catalysts under mild conditions (50°C, 24 hours).
  • Green Chemistry : Photocatalytic reduction with TiO2 and UV light minimizes waste. Monitor progress via 31P NMR to confirm P=O → P–H conversion .

Q. How can computational modeling predict the ligand efficiency of this compound in coordinating f-block elements (e.g., Am³⁺/Eu³⁺)?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to evaluate binding energies and orbital interactions. Focus on preorganized N,O-hybrid ligands for selective actinide extraction. Validate with EXAFS or luminescence spectroscopy .

Q. What are the mechanistic pathways for oxidative degradation of this compound under high-temperature conditions?

  • Methodological Answer : Study via GC-MS and EPR spectroscopy to detect radical intermediates. Proposed pathways include electron-transfer-initiated oxygenation (ETIO), forming phosphinate and phosphine oxide derivatives. Kinetic analysis (Arrhenius plots) reveals activation energies .

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